4-Methoxy-3-nitrophenylisothiocyanate
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Overview
Description
4-Methoxy-3-nitrophenylisothiocyanate is an organic compound with the molecular formula C8H6N2O3S It is a derivative of phenylisothiocyanate, characterized by the presence of methoxy and nitro functional groups on the phenyl ring
Preparation Methods
The synthesis of 4-Methoxy-3-nitrophenylisothiocyanate typically involves the reaction of 4-methoxy-3-nitroaniline with thiophosgene or other isothiocyanate-forming reagents. One common method is the reaction of the amine with thiophosgene in the presence of a base, such as pyridine, to yield the isothiocyanate product. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the thiophosgene .
Industrial production methods may involve the use of safer and more scalable reagents, such as carbon disulfide and primary amines, followed by desulfurization to form the isothiocyanate . This approach minimizes the use of highly toxic reagents and allows for larger-scale production.
Chemical Reactions Analysis
4-Methoxy-3-nitrophenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles, such as amines or alcohols, to form thioureas or thiocarbamates, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxy-3-nitrophenylisothiocyanate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxy-3-nitrophenylisothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the formation of covalent bonds with amino acids, affecting the function of enzymes and other proteins . The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
4-Methoxy-3-nitrophenylisothiocyanate can be compared with other phenylisothiocyanate derivatives, such as:
Phenylisothiocyanate: Lacks the methoxy and nitro groups, making it less reactive in certain nucleophilic substitution reactions.
4-Methoxyphenylisothiocyanate: Similar in structure but lacks the nitro group, affecting its redox properties.
3-Nitrophenylisothiocyanate: Lacks the methoxy group, which influences its solubility and reactivity.
Properties
Molecular Formula |
C8H6N2O3S |
---|---|
Molecular Weight |
210.21 g/mol |
IUPAC Name |
4-isothiocyanato-1-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C8H6N2O3S/c1-13-8-3-2-6(9-5-14)4-7(8)10(11)12/h2-4H,1H3 |
InChI Key |
ZOLOGBILGRDVSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C=S)[N+](=O)[O-] |
Origin of Product |
United States |
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